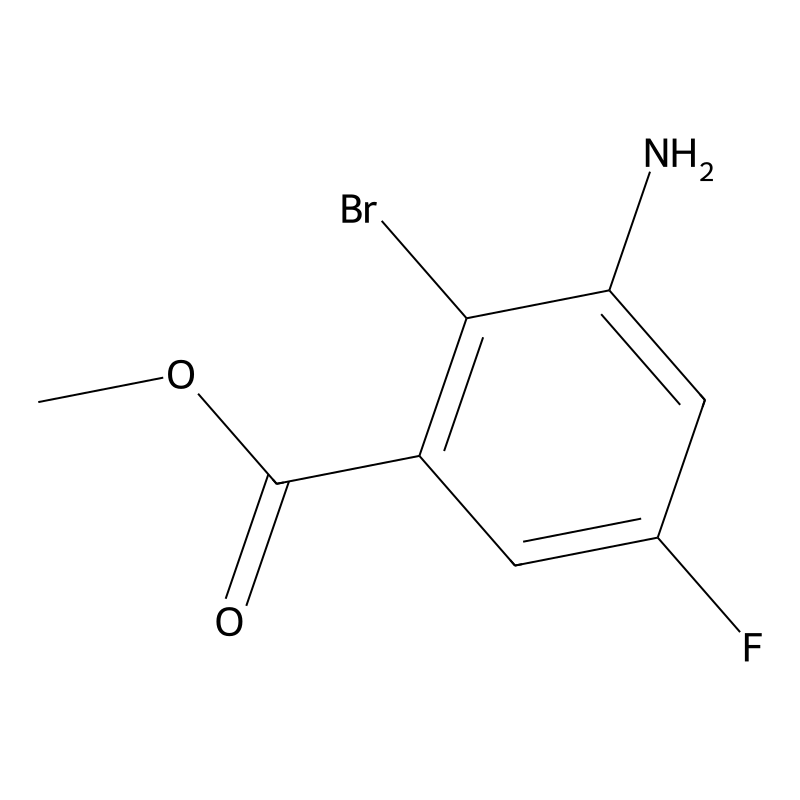Methyl 3-amino-2-bromo-5-fluorobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 3-amino-2-bromo-5-fluorobenzoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 248.05 g/mol. This compound is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a fluorine atom attached to the benzene ring. The unique arrangement of these substituents contributes to its distinctive chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions, facilitating nucleophilic substitution reactions.
- Reduction Reactions: The compound can undergo reduction processes, where the nitro group may be converted to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
- Oxidation Reactions: Oxidative transformations can lead to the formation of carboxylic acids or other oxidized derivatives.
- Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, allowing the formation of more complex aromatic structures.
Research into the biological activity of methyl 3-amino-2-bromo-5-fluorobenzoate suggests that it may exhibit antimicrobial and anticancer properties. Its structural features enable interactions with biological macromolecules, making it a candidate for further investigation in drug development. Studies focus on its potential as a therapeutic agent due to its ability to interact with proteins or enzymes through its functional groups .
The synthesis of methyl 3-amino-2-bromo-5-fluorobenzoate can be achieved through several methods:
- Bromination: A common synthetic route involves brominating methyl 3-amino-5-fluorobenzoate using bromine in the presence of suitable solvents and catalysts. This method allows for controlled substitution at the desired position on the benzene ring.
- Industrial Production: In industrial settings, large-scale bromination reactions are optimized for high yield and purity. Automated reactors are often used to ensure consistency in reaction parameters such as temperature and pressure.
- Recrystallization and Purification: After synthesis, purification techniques like recrystallization or chromatography are employed to obtain the final product with desired quality .
Methyl 3-amino-2-bromo-5-fluorobenzoate has several applications across different fields:
- Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
- Biological Research: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biomolecules.
- Medicinal Chemistry: It is explored for its potential use in drug discovery, particularly for developing novel pharmaceuticals with specific biological activities .
- Industrial Uses: The compound is also employed in producing specialty chemicals and materials with unique properties.
Studies focusing on the interactions of methyl 3-amino-2-bromo-5-fluorobenzoate with biological systems are crucial for understanding its therapeutic potential. Preliminary investigations suggest that it may interact with various enzymes or receptors due to its functional groups. Further research is required to elucidate these interactions fully and determine their implications for drug design .
Several compounds share structural similarities with methyl 3-amino-2-bromo-5-fluorobenzoate. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-amino-5-bromo-2-fluorobenzoate | C8H8BrFNO2 | Contains both bromine and fluorine; unique reactivity |
| Methyl 3-bromo-2-fluorobenzoate | C8H7BrFNO2 | Lacks amino group; less bioactivity potential |
| Methyl 3-amino-5-fluorobenzoate | C8H8FNO2 | Similar functional groups but without bromine |
| Methyl 2-amino-4-bromo-5-fluorobenzoate | C8H7BrFNO2 | Different positioning of amino and bromo groups |
Uniqueness
Methyl 3-amino-2-bromo-5-fluorobenzoate stands out due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of both bromine and fluorine atoms enhances its potential for selective interactions with molecular targets, making it particularly valuable for targeted synthetic applications and research studies .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








